molecular formula C18H18FNO3S B2454765 (2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448051-98-6

(2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2454765
CAS RN: 1448051-98-6
M. Wt: 347.4
InChI Key: BBIYERVXYBAUNG-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, also known as DS-1971a, is a novel compound that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the synaptic vesicle glycoprotein 2A (SV2A), which plays a crucial role in the regulation of neurotransmitter release.

Scientific Research Applications

Synthesis and Membrane Applications

  • A study by Shi et al. (2017) discusses the synthesis and properties of poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, highlighting the potential application in high-performance membranes for energy conversion and storage (Shi et al., 2017).

Molecular Recognition in β-Lactams

  • Basak et al. (2004) explored the crystal packing in 4-sulfonyl β-lactams, indicating the role of hydrogen bonding and hydrophobic interactions in molecular recognition, which could be significant for designing drugs with improved efficacy and selectivity (Basak et al., 2004).

Antioxidant Properties of Derivatives

  • Çetinkaya et al. (2012) synthesized and evaluated the antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, showcasing the potential of these compounds in combating oxidative stress (Çetinkaya et al., 2012).

Fluorescent Molecular Probes

  • Diwu et al. (1997) developed new fluorescent solvatochromic dyes for ultrasensitive molecular probes, which can be applied to studying biological events and processes, indicating the use of related compounds in bioimaging and diagnostics (Diwu et al., 1997).

properties

IUPAC Name

(2,4-dimethylphenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c1-12-3-8-17(13(2)9-12)18(21)20-10-16(11-20)24(22,23)15-6-4-14(19)5-7-15/h3-9,16H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIYERVXYBAUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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